4-Chloro-5,6-dimethyl-2-phenylpyrimidine
Description
4-Chloro-5,6-dimethyl-2-phenylpyrimidine is a halogenated pyrimidine derivative characterized by a chlorine atom at the 4-position, methyl groups at the 5- and 6-positions, and a phenyl ring at the 2-position. This compound has garnered attention for its potent cytotoxicity and antimicrobial activity. Hydroxylation of its 5-hydroxymethyl derivative significantly enhances cytotoxicity, reducing the survival of normal human endothelial cells from 58% to 1% and lowering IC50 values against cancer cell lines (e.g., HeLa, K562) from >100 µM to 17–38 µM . Its antimicrobial activity (MIC: 4–32 mg/mL) is attributed to its tetrasulfide bridge at the 4-position .
Properties
Molecular Formula |
C12H11ClN2 |
|---|---|
Molecular Weight |
218.68 g/mol |
IUPAC Name |
4-chloro-5,6-dimethyl-2-phenylpyrimidine |
InChI |
InChI=1S/C12H11ClN2/c1-8-9(2)14-12(15-11(8)13)10-6-4-3-5-7-10/h3-7H,1-2H3 |
InChI Key |
QZYNVGZXXXRNIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N=C1Cl)C2=CC=CC=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5,6-dimethyl-2-phenylpyrimidine can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Another method involves the condensation reaction between a three-carbon compound and compounds having the amidine structure with sodium hydroxide or ethoxide as a catalyst .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5,6-dimethyl-2-phenylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves the replacement of the chlorine atom with other substituents.
Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound.
Cycloaddition Reactions: Involves the formation of new ring structures.
Common Reagents and Conditions
Substitution Reactions: Often use nucleophiles such as amines or thiols under basic conditions.
Oxidation Reactions: Typically involve oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Use reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
4-Chloro-5,6-dimethyl-2-phenylpyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-5,6-dimethyl-2-phenylpyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Findings
Cytotoxicity Enhancement: Hydroxylation of 4-Chloro-5,6-dimethyl-2-phenylpyrimidine at the 5-position increases cytotoxicity by ~3–5× compared to non-hydroxylated analogs .
Substituent Effects: Trifluoromethyl (2-CF₃): Enhances lipophilicity and metabolic stability, making it suitable for CNS-targeting applications . Thieno-fused ring: Reduces solubility but increases antimicrobial activity when functionalized (e.g., hydrazinopyrimidine derivatives) .
Chlorination Impact :
Antimicrobial Activity
- The target compound’s MIC (4–32 mg/mL) surpasses many analogs, such as thieno[2,3-d]pyrimidines, which require further functionalization (e.g., hydrazinolysis) to achieve comparable activity .
- Tetrasulfide bridges (in hydroxylated derivatives) contribute to membrane disruption in microbial strains .
Physicochemical Properties
- Solubility : The phenyl group in the target compound reduces aqueous solubility compared to pyridinyl or hydroxymethyl analogs.
- Stability : 5,6-Dimethyl groups provide steric protection against enzymatic degradation, enhancing in vivo stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
